molecular formula C8H7BrN2O B14053090 (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol

(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol

Cat. No.: B14053090
M. Wt: 227.06 g/mol
InChI Key: IIPAHPRWBXNUEN-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine core, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of (3-Bromoimidazo[1,2-a]pyridin-5-yl)aldehyde or (3-Bromoimidazo[1,2-a]pyridin-5-yl)carboxylic acid.

    Reduction: Formation of (3-Hydroxyimidazo[1,2-a]pyridin-5-yl)methanol.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Lacks the bromine and methanol groups, making it less reactive in certain chemical reactions.

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the methanol group, affecting its solubility and reactivity.

    (3-Hydroxyimidazo[1,2-a]pyridin-5-yl)methanol: Similar but with a hydroxyl group instead of a bromine atom, leading to different chemical properties.

Uniqueness

(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-5-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-4,12H,5H2

InChI Key

IIPAHPRWBXNUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)CO)Br

Origin of Product

United States

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